(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate
Overview
Description
“(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate” is a chemical compound with a molecular formula of C7H14N2O4S . It is characterized by its azabicyclo[3.1.0]hexane-3-carboxamide backbone, with a monomethanesulfonate group attached .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of methanesulfonic acid and (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester .Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic ring with an amide group and a methanesulfonate group . The exact structure can be found in various chemical databases .Scientific Research Applications
Synthesis Techniques
Recent research has highlighted various techniques for synthesizing compounds related to (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate. These methods showcase the versatility of azabicyclo compounds in synthetic chemistry:
- Synthesis via Cyclopropanation : A stereoselective and scalable synthesis of related azabicyclo hexane carboxylic acid, involving controlled cyclopropanation, has been demonstrated, emphasizing the importance of the functional group at C-α in determining stereoselectivity (Gan et al., 2013).
- Insertion Reactions for 3-Azabicyclo[3.1.0]hexanes : A variety of 3-azabicyclo[3.1.0]hexanes, which are structurally similar, were synthesized through C–H insertion of cyclopropylmagnesium carbenoids adjacent to a nitrogen atom (Kimura et al., 2015).
Potential Pharmaceutical Applications
Several studies have explored the potential of azabicyclo[3.1.0]hexane derivatives in pharmaceutical applications:
- Trovafloxacin Synthesis : Trovafloxacin, a broad-spectrum antibacterial drug, contains a similar 3-azabicyclo[3.1.0]hexane ring system. Various derivatives of this compound were used to synthesize Trovafloxacin, demonstrating the significance of these structures in antibiotic development (Norris et al., 2000).
- T-Type Calcium Channel Inhibitors : 3N-Substituted-azabicyclo[3.1.0]hexane carboxamide derivatives were synthesized and found to inhibit T-type calcium channels, highlighting their potential in treating neuropathic pain (Kim and Nam, 2016).
Applications in Natural Product Synthesis
The azabicyclo[3.1.0]hexane structure is also significant in the synthesis of natural products and their analogues:
- Natural Product Analogue Synthesis : Azabicyclo[3.1.0]hexane-1-ols, derived from amino acid cyclopropanation, were used as intermediates for synthesizing biologically active compounds, including rearrangement to pyrrolidinones and dihydropyridinones (Jida et al., 2007).
Properties
IUPAC Name |
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide;methanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.CH4O3S/c7-6(9)5-2-3-1-4(3)8-5;1-5(2,3)4/h3-5,8H,1-2H2,(H2,7,9);1H3,(H,2,3,4)/t3-,4-,5-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYZQBALIBMAA-SHLRHQAISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C2C1NC(C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467729 | |
Record name | (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709031-45-8 | |
Record name | 2-Azabicyclo[3.1.0]hexane-3-carboxamide, (1S,3S,5S)-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709031-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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